molecular formula C10H10F6O6S B13944206 Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate

Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate

Cat. No.: B13944206
M. Wt: 372.24 g/mol
InChI Key: KWAJTIGUWULHGF-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate is a complex organic compound characterized by the presence of trifluoromethyl and sulfonyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a suitable furan derivative, followed by esterification and sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and sulfonyl groups play a crucial role in these interactions, often enhancing the compound’s binding affinity to target proteins or enzymes. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4-difluoro-5-{[(trifluoromethyl)sulfonyl]oxy}pentanoate
  • Trifluoromethyl phenyl sulfone
  • Trifluoromethylated aromatic and alkyl compounds

Uniqueness

Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate stands out due to its unique combination of trifluoromethyl and sulfonyl groups attached to a furan ring. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C10H10F6O6S

Molecular Weight

372.24 g/mol

IUPAC Name

ethyl 2-methyl-2-(trifluoromethyl)-4-(trifluoromethylsulfonyloxy)-3H-furan-5-carboxylate

InChI

InChI=1S/C10H10F6O6S/c1-3-20-7(17)6-5(22-23(18,19)10(14,15)16)4-8(2,21-6)9(11,12)13/h3-4H2,1-2H3

InChI Key

KWAJTIGUWULHGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC(O1)(C)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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